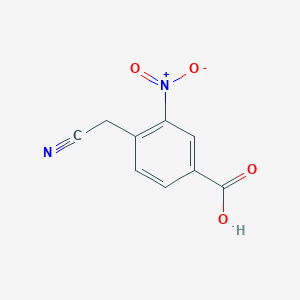

4-(Cyanomethyl)-3-nitrobenzoic acid

Descripción

4-(Cyanomethyl)-3-nitrobenzoic acid is a benzoic acid derivative featuring a cyanomethyl (-CH₂CN) group at the 4-position and a nitro (-NO₂) group at the 3-position. The compound’s structure combines electron-withdrawing groups (nitro and cyano), which enhance its acidity compared to unsubstituted benzoic acid.

Propiedades

Número CAS |

104825-24-3 |

|---|---|

Fórmula molecular |

C9H6N2O4 |

Peso molecular |

206.15 g/mol |

Nombre IUPAC |

4-(cyanomethyl)-3-nitrobenzoic acid |

InChI |

InChI=1S/C9H6N2O4/c10-4-3-6-1-2-7(9(12)13)5-8(6)11(14)15/h1-2,5H,3H2,(H,12,13) |

Clave InChI |

HQHZVVKSBBDASG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC#N |

SMILES canónico |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC#N |

Sinónimos |

Benzoic acid, 4-(cyanomethyl)-3-nitro- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 4-(Cyanomethyl)-3-nitrobenzoic acid with structurally related derivatives, highlighting substituent effects, physicochemical properties, and applications:

Key Comparative Analysis:

Electronic Effects: The nitro group in all compounds strongly withdraws electrons, increasing acidity compared to benzoic acid (pKa ~2.5–3.5 vs. ~4.2). The cyanomethyl group further enhances acidity due to the electron-withdrawing cyano moiety, whereas methylamino () slightly donates electrons via resonance, reducing acidity . Chloro and cyano substituents promote electrophilic substitution reactions, while hydroxyethyl () enables esterification or etherification .

Solubility and Reactivity: 4-(Methylamino)-3-nitrobenzoic acid is soluble in DMSO and methanol, making it suitable for drug formulation . 4-Chloro-3-nitrobenzoic acid’s low polarity limits aqueous solubility but facilitates use in organic synthesis (e.g., nucleophilic substitution to form mebendazole) . The cyanomethyl group’s moderate polarity balances solubility in polar and nonpolar media, ideal for coupling reactions in solid-phase synthesis .

Biological and Industrial Applications: 4-Acetylamino-3-nitrobenzoic acid () has been studied for SARS-CoV-2 molecular docking, leveraging its planar structure for protein interactions. 4-(Hydroxyethyl)-3-nitrobenzoic acid serves as a precursor for photo-cleavable surfactants due to its nitrobenzyl backbone . 4-(Methylamino)-3-nitrobenzoic acid enhances drug solubility and bioavailability in anticoagulant therapies .

Research Findings and Trends

- Structural Studies: X-ray crystallography of 4-acetylamino-3-nitrobenzoic acid () revealed intramolecular hydrogen bonding (N–H⋯O), stabilizing its conformation for ligand-receptor interactions. Similar analyses for the cyanomethyl derivative could predict its binding efficacy in drug design .

- Synthetic Utility: The bromomethyl precursor () is versatile for introducing diverse substituents (e.g., hydroxyethyl in ), suggesting that this compound could be tailored for targeted delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.